molecular formula C8H12O3 B8782476 ethyl 4-hydroxy-4-methylpent-2-ynoate CAS No. 72601-11-7

ethyl 4-hydroxy-4-methylpent-2-ynoate

Cat. No.: B8782476
CAS No.: 72601-11-7
M. Wt: 156.18 g/mol
InChI Key: PZMYUPRWUMOPNX-UHFFFAOYSA-N
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Description

ethyl 4-hydroxy-4-methylpent-2-ynoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes a hydroxyl group, a methyl group, and a triple bond, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-4-methylpent-2-ynoate can be achieved through various synthetic routes. One common method involves the esterification of 4-Hydroxy-4-methyl-pent-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-hydroxy-4-methylpent-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 4-hydroxy-4-methylpent-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-methylpent-2-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The triple bond and ester group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methyl-pent-2-ynoic acid: The parent acid of the ester.

    4-Hydroxy-4-methyl-pent-2-ene-1-ol: A reduced form of the ester.

    4-Halo-4-methyl-pent-2-ynoic acid ethyl ester: A substituted derivative of the ester

Uniqueness

ethyl 4-hydroxy-4-methylpent-2-ynoate is unique due to its combination of functional groups, including the hydroxyl group, methyl group, and triple bond. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

72601-11-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 4-hydroxy-4-methylpent-2-ynoate

InChI

InChI=1S/C8H12O3/c1-4-11-7(9)5-6-8(2,3)10/h10H,4H2,1-3H3

InChI Key

PZMYUPRWUMOPNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(C)(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-methyl-4-trimethylsilanyloxy-pent-2-ynoic acid ethyl ester (5.4 g, 23.7 mmol) in ethyl ether (50 mL) was added tetrabutylammonium fluoride (TBAF) (7.42 g, 28.4 mmol). The reaction mixture was stirred at room temperature for 2 hours, quenched with H2O, and extracted with ethyl ether. The organic phase was washed with brine, dried (Na2SO4) and concentrated to afford 3.51 g of 4-hydroxy-4-methyl-pent-2-ynoic acid ethyl ester as yellow oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of propynoic acid ethyl ester (20 mL, 197 mmol) in a mixture of 300 mL tetrahydrofuran:ether:pentane (4:1:1 by volume) cooled in a dry ice/isopropanol bath was added n-butyllithium (79 mL, 197 mmol, 2.5 M in hexanes) dropwise. After 15 minutes, anhydrous acetone (13.1 mL, 197 mmol) was slowly added. The reaction was kept below −78° C. for 8 h and quenched with an aqueous ammonium chloride solution, and the resulting mixture was stirred for 5 min. The reaction was warmed up to room temperature and extracted repeatedly with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo, and the residue was purified via silica gel column chromatography (0-15% ethyl acetate in heptane) to give the title compound (10.75 g, 68.8 mmol) as a yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran ether pentane
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three

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